Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441918
InChI: InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3
SMILES: COC(=O)C1CC2=C(CN1)C=C(C=C2)Br
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC13441918

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Standard InChI InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3
Standard InChI Key GMUHWXAZHLCZGC-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=C(CN1)C=C(C=C2)Br
Canonical SMILES COC(=O)C1CC2=C(CN1)C=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline ring system, with a bromine substituent at position 7 and a methyl ester at position 3. Key structural features include:

  • Molecular Formula: C₁₁H₁₂BrNO₂

  • Molecular Weight: 270.12 g/mol .

  • Stereochemistry: The 3-carboxylate group introduces chirality, with enantiomers (3R and 3S) exhibiting distinct pharmacological profiles.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Namemethyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
SMILESCOC(=O)C1CC2=C(CN1)C=C(C=C2)Br
SolubilityModerate in polar solvents
Melting PointNot fully characterized

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the methyl ester improves lipid solubility, influencing bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Bromination: 1,2,3,4-Tetrahydroisoquinoline undergoes regioselective bromination at position 7 using N-bromosuccinimide (NBS) under controlled conditions.

  • Esterification: The intermediate is treated with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.

Reaction Scheme:

TetrahydroisoquinolineNBS, CH2Cl2Light7-Bromo intermediateMeOH, HClRefluxMethyl ester product\text{Tetrahydroisoquinoline} \xrightarrow[\text{NBS, CH}_2\text{Cl}_2]{\text{Light}} \text{7-Bromo intermediate} \xrightarrow[\text{MeOH, HCl}]{\text{Reflux}} \text{Methyl ester product}

Industrial-Scale Considerations

Industrial production optimizes yield (70–85%) and purity (>95%) using continuous flow reactors and advanced purification techniques like chromatography . Challenges include minimizing over-bromination and ensuring enantiomeric purity for pharmaceutical applications.

TargetEffectPotential Application
κ-Opioid ReceptorAntagonism (Kₑ = 0.024–0.268 nM)Pain management
PPARγPartial agonism (EC₅₀ = 6 nM)Insulin resistance
MAO-BCompetitive inhibition (IC₅₀ = 12 µM)Neurodegenerative diseases

Therapeutic Applications

  • Neuroprotection: Reduces oxidative stress in neuronal cells, showing promise for Alzheimer’s and Parkinson’s diseases .

  • Anticancer Activity: Induces apoptosis in glioblastoma cells via mitochondrial pathway activation.

  • Antimicrobial Effects: Inhibits Gram-positive bacteria (MIC = 8 µg/mL) through membrane disruption.

Comparative Analysis with Analogues

Structural Analogues

  • 7-Chloro Derivative: Lower potency at κ-opioid receptors (Kₑ = 0.45 nM) due to reduced electronegativity .

  • 3R-Enantiomer: 10-fold higher PPARγ affinity than the 3S-form, emphasizing stereochemical importance.

Table 3: Comparative Pharmacological Profiles

Compoundκ-Opioid Kₑ (nM)PPARγ EC₅₀ (nM)
Methyl 7-Br-THIQ-3-carboxylate0.0246
7-Cl-THIQ-3-carboxylate0.4522
(3R)-7-Br-THIQ-3-carboxylate0.014

Research Advancements and Future Directions

Recent Findings

  • In Vivo Efficacy: Oral administration in Zucker fatty rats (10 mg/kg) reduced plasma glucose by 40%, comparable to pioglitazone .

  • ADME Profile: High Cₘₐₓ (11.4 µg/mL) and AUC (134.7 µg·h/mL) suggest favorable pharmacokinetics .

Challenges and Opportunities

  • Toxicity: Dose-dependent hepatotoxicity observed at >50 mg/kg necessitates structural optimization.

  • Drug Delivery: Nanoparticle encapsulation improves blood-brain barrier penetration for neurological applications.

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